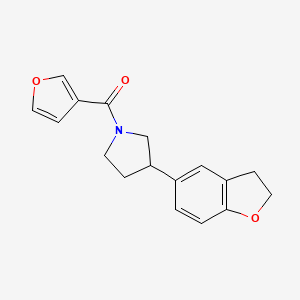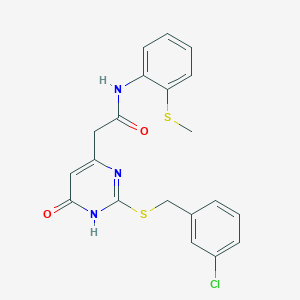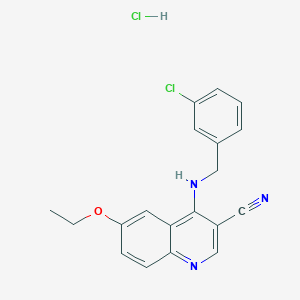![molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8](/img/structure/B2498006.png)
7-Chloro-3-methylthieno[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine derivatives can involve domino reactions that include thioalkylation followed by cyclization processes. For instance, a study by Puvvala et al. (2017) demonstrated a one-pot synthesis approach leading to the formation of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatives through a domino reaction involving thioalkylation at the 3-position of methyl 4-chloropicolinate followed by in situ cyclization (Puvvala et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Chloro-3-methylthieno[2,3-c]pyridine and its derivatives can be characterized using various spectroscopic techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, Moustafa and Girgis (2007) conducted a study on the crystal structure of related compounds, highlighting the utility of X-ray diffraction in elucidating the geometric parameters of heterocyclic compounds (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
7-Chloro-3-methylthieno[2,3-c]pyridine undergoes various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, reflecting its rich chemistry. For instance, Fischer and Schneider (1980) explored 1,3-dipolar additions to 7-methylthieno[2,3-c]pyridine derivatives, revealing the compound's reactivity towards different dipolarophiles and the formation of various reaction products (Fischer & Schneider, 1980).
Aplicaciones Científicas De Investigación
Synthesis and Derivatization
7-Chloro-3-methylthieno[2,3-C]pyridine derivatives are utilized in the synthesis of various chemical compounds. A notable example is the domino reaction that produces 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols, which are further derivatized into aminoaryl, aryloxy, and thioaryloxy derivatives. This process demonstrates the compound's versatility as a building block in chemical synthesis, providing a pathway to a diverse range of chemical entities (Puvvala, Jadhav, Narkhede, Farooq, & Reddy, 2017).
Antimicrobial Activity
Derivatives of 7-Chloro-3-methylthieno[2,3-C]pyridine have been explored for their antimicrobial properties. Specific derivatives, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, are chemically manipulated to create pyrimidinones and triazinones. Some of these synthesized compounds exhibit promising in vitro antimicrobial activities, indicating potential applications in the development of antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Structural and Catalytic Applications
The compound has also been used in the field of crystallography and catalysis. For instance, derivatives like 4‐(4‐Bromophenyl)‐2,5‐diethoxycarbonyl‐6‐methylthieno[2,3‐b]pyridine are studied for their crystal structures, providing insights into molecular arrangements and interactions, which are critical in materials science and drug design (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003). Additionally, certain complexes involving this compound have shown high catalytic activity for reactions like the Heck reaction, underlining its importance in synthetic organic chemistry (Das, Rao, & Singh, 2009).
Safety and Hazards
The safety data sheet (SDS) for 7-Chloro-3-methylthieno[2,3-C]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
7-chloro-3-methylthieno[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHSWJPUDDAHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methylthieno[2,3-C]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)